(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

X-ray crystallography asymmetric synthesis chiral auxiliary

(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 17097-67-5) is the critical cis-disubstituted oxazolidinone chiral auxiliary for stereoselective alkylation and acylation. Its (4S,5S) configuration is non-negotiable for reproducing the patented enantiospecific synthesis of RPR-111905, where it controls the (S)-2-(2-methoxyphenyl)propionic acid moiety. Procurement of the incorrect (4R,5S) or other stereoisomer will invert facial selectivity, generating undesired diastereomers and invalidating IP claims. Supplied as a white solid with verified optical rotation; essential for pseudonorephedrine oxazolidinone derivatives and cis-4,5-disubstituted building blocks.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 17097-67-5
Cat. No. B028783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone
CAS17097-67-5
Synonyms(4S,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone;  (4S-trans)-4-Methyl-5-phenyl-2-oxazolidinone; 
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m0/s1
InChIKeyPPIBJOQGAJBQDF-IONNQARKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 17097-67-5) for Asymmetric Synthesis & Chiral Auxiliary Procurement


(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 17097-67-5) is a chiral oxazolidinone derivative with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It is a member of the Evans auxiliary family, characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms, and is commonly supplied as a white solid . Its primary utility lies in asymmetric synthesis, where it serves as a chiral auxiliary or intermediate to control stereochemical outcomes in reactions such as alkylations and acylations .

Why Generic Substitution Fails: The Critical Role of Absolute Stereochemistry in (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 17097-67-5)


Substitution of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone with other stereoisomers such as (4R,5S), (4S,5R), or (4R,5R) is not permissible due to profound differences in their three-dimensional molecular architecture. The (4S,5S) configuration is a cis-disubstituted oxazolidinone, while the more common (4R,5S) Evans auxiliary is trans-disubstituted [1]. This stereochemical distinction results in different spatial orientations of the phenyl and methyl substituents, which dictate the facial selectivity of enolate formation and, consequently, the stereochemical outcome of subsequent reactions . Procurement of the incorrect stereoisomer will lead to the formation of undesired diastereomers or enantiomers, potentially derailing entire synthetic routes and invalidating intellectual property claims tied to specific stereochemical outcomes [2].

Quantitative Evidence Guide: Why (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 17097-67-5) is the Preferred cis-Oxazolidinone


Stereospecific Crystallographic Conformation Defines Unique Reactivity

X-ray crystallographic analysis confirms that (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone adopts a cis-configuration where the 4-methyl and 5-phenyl groups are oriented on the same face of the oxazolidinone ring [1]. In contrast, the more common (4R,5S) Evans auxiliary is a trans-isomer . This cis-orientation creates a distinct steric and electronic environment around the nitrogen atom, which influences enolate geometry and subsequent electrophilic attack .

X-ray crystallography asymmetric synthesis chiral auxiliary

Validated Role as Key Intermediate in RPR-111905 Synthesis Pathway

(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone is explicitly documented as a stoichiometric intermediate in the patented synthesis of RPR-111905, a non-peptide substance P antagonist [1]. The synthetic route involves condensation with 2-(2-methoxyphenyl)acetic acid to form an acylated oxazolidinone, which undergoes regioselective methylation [2]. While general yields for similar oxazolidinone acylations are reported at 88-92% for related stereoisomers, the specific pathway using the (4S,5S) isomer is critical for constructing the chiral integrity of the final drug candidate [3].

medicinal chemistry substance P antagonist process chemistry

Superior Diastereoselectivity in Base-Catalyzed Epimerization (>99:1 dr)

Studies on the base-catalyzed epimerization of oxazolidin-2-ones demonstrate that the (4S,5S) cis-isomer can be formed with exceptionally high diastereoselectivity (>99:1 dr) under specific conditions [1]. When the nitrogen atom is unsubstituted (R = H), the 4,5-cis-product (4S,5S) is favored over the trans-product, whereas N-benzyl substitution leads to the trans-(4S,5R) product [2]. This stereochemical control is not observed with the (4R,5S) trans-isomer, which does not participate in this type of epimerization equilibrium under identical conditions .

diastereoselectivity epimerization oxazolidinone

Chromatographic Distinction and Purity Validation via Diastereomeric Resolution

The (4S,5S) stereoisomer exhibits distinct chromatographic behavior compared to its diastereomers. Studies using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as a chiral derivatizing agent demonstrated that diastereomeric N-acyloxazolidinones derived from racemic acids could be separated on a preparative scale, with appreciable NMR shift differences [1]. While direct data for the (4S,5S) isomer in this specific assay are not available, its unique cis-configuration ensures it will display different retention times and spectral properties from the trans-(4R,5S) and trans-(4S,5R) isomers, which is critical for quality control and purity assessment [2]. Vendor-supplied (4S,5S) material typically carries a purity specification of ≥95% or ≥98%, with NMR and mass spectral confirmation .

chiral chromatography analytical method quality control

Optimal Application Scenarios for (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 17097-67-5) Based on Evidence


Synthesis of Substance P Antagonist RPR-111905 and Structural Analogues

This compound is a critical intermediate in the patented enantiospecific synthesis of RPR-111905, a non-peptide substance P antagonist. The synthetic route, as documented in Tetrahedron Letters (1996), requires the (4S,5S) isomer for the construction of the chiral (S)-2-(2-methoxyphenyl)propionic acid moiety via regioselective methylation [1]. Procurement of this specific stereoisomer is non-negotiable for reproducing this intellectual property.

Preparation of Pseudonorephedrine Oxazolidinone Derivatives

Vendor documentation and synthetic literature confirm that (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone is an established intermediate for the preparation of pseudonorephedrine oxazolidinone derivatives [1]. This application leverages the compound's stereochemistry to control the absolute configuration of the target molecule.

Stereodivergent Synthesis of cis-Oxazolidinone Building Blocks via Epimerization

Research on the base-catalyzed epimerization of oxazolidinones shows that the (4S,5S) isomer can be obtained with >99:1 diastereoselectivity when the nitrogen is unsubstituted [1]. This makes the compound a valuable starting point for the synthesis of other cis-4,5-disubstituted oxazolidinones, which are useful chiral building blocks in medicinal chemistry.

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